molecular formula C22H20ClFN2O6 B297288 Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate

Numéro de catalogue B297288
Poids moléculaire: 462.9 g/mol
Clé InChI: AKYIRLFFPLUXFN-RQZCQDPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate, also known as EMD-386088, is a novel selective and potent antagonist of the dopamine D1 receptor. It was first synthesized in 2008 by scientists at Merck Research Laboratories and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mécanisme D'action

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate selectively blocks the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The D1 receptor is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in regulating mood, movement, and cognition. By blocking the D1 receptor, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate reduces the release of dopamine, which may help to restore normal dopamine signaling in the brain.
Biochemical and Physiological Effects
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate can reduce the release of dopamine in the striatum, a key brain region involved in regulating movement and cognition. This reduction in dopamine release is thought to be responsible for the therapeutic effects of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate in Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.

Orientations Futures

There are several potential future directions for research on Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate. One area of interest is the potential use of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate in combination with other drugs for the treatment of Parkinson's disease. Another area of interest is the use of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate as a tool for studying the role of the dopamine D1 receptor in other neurological disorders, such as schizophrenia and addiction. Finally, there is interest in developing more potent and selective D1 receptor antagonists based on the structure of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate.

Méthodes De Synthèse

The synthesis of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-fluorobenzyl isocyanide with 2-chloro-4-(2,6-dimethoxyphenoxy)acetic acid to form the imidazolidinone intermediate. This intermediate is then reacted with ethyl chloroformate and subsequently treated with sodium hydroxide to form the final product, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate.

Applications De Recherche Scientifique

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been shown to selectively block the D1 receptor, which is involved in regulating dopamine release in the brain. By blocking this receptor, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate may help to restore normal dopamine signaling and alleviate the symptoms of Parkinson's disease.

Propriétés

Formule moléculaire

C22H20ClFN2O6

Poids moléculaire

462.9 g/mol

Nom IUPAC

ethyl 2-[2-chloro-4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C22H20ClFN2O6/c1-3-31-19(27)12-32-20-16(23)8-14(10-18(20)30-2)9-17-21(28)26(22(29)25-17)11-13-4-6-15(24)7-5-13/h4-10H,3,11-12H2,1-2H3,(H,25,29)/b17-9+

Clé InChI

AKYIRLFFPLUXFN-RQZCQDPDSA-N

SMILES isomérique

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

SMILES canonique

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.